Cas no 862793-59-7 (N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
- N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
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- Inchi: 1S/C17H16N2O4S/c1-11-4-8-13(9-5-11)24(20,21)17-16(18-12-6-7-12)23-15(19-17)14-3-2-10-22-14/h2-5,8-10,12,18H,6-7H2,1H3
- InChI Key: XPNIXSIOGWVNIZ-UHFFFAOYSA-N
- SMILES: O1C(NC2CC2)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1C1=CC=CO1
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3309-3075-2μmol |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3309-3075-5μmol |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3309-3075-1mg |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3309-3075-2mg |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3309-3075-3mg |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3309-3075-4mg |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3309-3075-5mg |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
862793-59-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
Introduction to N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine (CAS No. 862793-59-7)
N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 862793-59-7, represents a class of heterocyclic molecules that exhibit a unique combination of structural features and functional properties. The presence of both cyclopropyl and furanyl moieties, coupled with the incorporation of a methylbenzenesulfonyl group, endows this molecule with distinctive chemical reactivity and potential biological activity.
The structural framework of N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is characterized by an oxazole core, which is a well-known scaffold in medicinal chemistry due to its ability to engage in various hydrogen bonding interactions and its stability under a range of conditions. The oxazole ring is further functionalized with an amine group at the 5-position, enhancing its potential as a pharmacophore in drug design. This amine functionality can participate in multiple interactions with biological targets, including enzymes and receptors, making it a valuable component in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the exploration of oxazole derivatives as potential therapeutic compounds. The< strong>N-cyclopropyl substituent adds an additional layer of complexity to the molecule, influencing both its electronic properties and its spatial arrangement in biological systems. The cyclopropyl group is known for its ability to stabilize positive charges and enhance binding affinity, which can be particularly advantageous in the design of small molecule inhibitors.
The< strong>furan-2-yl moiety contributes to the overall aromaticity of the compound, which can influence its solubility and metabolic stability. Furan derivatives have been extensively studied for their bioactivity, with several examples demonstrating significant pharmacological effects. The combination of furan and oxazole moieties in N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine creates a molecular entity that may exhibit unique interactions with biological targets.
The< strong>4-methylbenzenesulfonyl group is another critical feature of this compound, providing a sulfonamide moiety that is known for its ability to enhance binding affinity and metabolic stability. Sulfonamides are widely used in pharmaceuticals due to their versatility and efficacy. The presence of this group in N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine suggests that this compound may have potential applications as an inhibitor or modulator of various biological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict the binding modes and interactions of small molecules with biological targets. These tools have been instrumental in the design and optimization of molecules like N-cyclopropyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-am ine. By leveraging these technologies, scientists can identify key structural features that contribute to bioactivity and refine molecular designs to improve potency and selectivity.
The synthesis of N-cyclopropyl-2-(furan -2 -yl)-4-(4-methylbenzenesulfonyl)-1,3 -oxazol -5 -amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and careful control over reaction conditions to ensure high yields and purity. The ability to construct such complex molecules underscores the progress made in synthetic methodologies over recent decades.
In conclusion, N-cyclopropyl -2 -(furan -2 -y l) -4 -(4 -m ethylben zenesulfony l) -1 ,3 -ox az ol -5 -amin e (CAS No . 86 279 3 -59 -7) is a promis ing compoun d with a unique structural framework that combines several pharmacologically relevant moieties. Its potential as a therapeutic agent is further supported by ongoing research into oxazole derivatives and sulfonamide-containing compounds. As our understanding of biological systems continues to evolve, compounds like N-cyclopropyl -2 -(furan -2 -y l) -4 -(4 -m ethylben zenesulfony l) -1 ,3 -ox az ol -5 -amin e are likely to play an increasingly important role in the development of novel treatments for various diseases.
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